4-Quinolinol, 6-(difluoromethoxy)-
CAS No.: 881657-25-6
Cat. No.: VC2804313
Molecular Formula: C10H7F2NO2
Molecular Weight: 211.16 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 881657-25-6 |
---|---|
Molecular Formula | C10H7F2NO2 |
Molecular Weight | 211.16 g/mol |
IUPAC Name | 6-(difluoromethoxy)-1H-quinolin-4-one |
Standard InChI | InChI=1S/C10H7F2NO2/c11-10(12)15-6-1-2-8-7(5-6)9(14)3-4-13-8/h1-5,10H,(H,13,14) |
Standard InChI Key | XMXIESNDLPBKFZ-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C1OC(F)F)C(=O)C=CN2 |
Canonical SMILES | C1=CC2=C(C=C1OC(F)F)C(=O)C=CN2 |
4-Quinolinol, 6-(difluoromethoxy)- is an organic compound belonging to the quinoline family, characterized by a quinoline ring system with a difluoromethoxy group at the 6th position and a hydroxyl group at the 4th position. Its unique structural features contribute to its distinctive chemical properties and biological activities, making it a compound of interest in medicinal chemistry and biological research.
Synthesis Methods
The synthesis of 4-Quinolinol, 6-(difluoromethoxy)- typically involves multiple steps starting from commercially available quinoline precursors. The introduction of the difluoromethoxy group can be achieved through electrophilic fluorination or nucleophilic substitution methods. Industrial production may utilize optimized reaction conditions, including continuous flow chemistry, to enhance yield and purity.
Comparison with Similar Compounds
4-Quinolinol, 6-(difluoromethoxy)- can be compared with other quinoline derivatives, such as 8-(difluoromethoxy)-4-quinolinol, which has shown promise in antiviral research. The differences in substitution patterns (e.g., the position of the difluoromethoxy group) can significantly affect the compound's reactivity and biological activity.
Data Table: Comparison of Quinoline Derivatives
Compound | CAS Number | Molecular Formula | Biological Activity |
---|---|---|---|
4-Quinolinol, 6-(difluoromethoxy)- | 629644-63-9 | C10H7F2NO2 | Potential therapeutic applications |
8-(Difluoromethoxy)-4-quinolinol | 50773-41-6 | C10H7F2NO2 | Antiviral properties, particularly against FIV |
Quinoline-4-carboxamides | Varies | Varies | Antimalarial activity |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume